Ethyl Ester Lipophilicity Advantage
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate exhibits a calculated logP (cLogP) of 4.4611, compared to the methyl ester analog (Methyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate, CAS 1823484-20-3) which has a reported cLogP of approximately 3.38 . This difference of >1 log unit is significant and predicts a 10-fold higher partitioning into lipid membranes for the ethyl ester, a critical factor for optimizing oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.4611 |
| Comparator Or Baseline | Methyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate (CAS 1823484-20-3); cLogP ≈ 3.38 |
| Quantified Difference | Δ cLogP ≈ +1.08 |
| Conditions | Calculated values from vendor technical datasheets; consistent with standard medicinal chemistry guidelines where ΔLogP > 0.5 is considered significant. |
Why This Matters
A higher LogP enhances passive membrane permeability, a key parameter in lead optimization for oral drugs; selecting the wrong ester could reduce cellular uptake and in vivo efficacy.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
